Decaprenol phosphate
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Overview
Description
Decaprenol phosphate is a polyprenol phosphate having ten prenyl units in the chain (the all-trans-isomer). It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Biosynthesis in Mycobacteria
Decaprenol phosphate plays a crucial role in the biosynthesis of D-arabinose in mycobacteria, an essential component in the cell-wall arabinogalactan and lipoarabinomannan polysaccharides of mycobacteria. This process is significant for the development of new inhibitors and potential antituberculosis drugs, offering insights into lipid biosynthesis and leading to advancements in immunology by identifying lipid antigens in pathogenic mycobacteria (Wolucka, 2008).
Stereoselective Synthesis
The stereoselective synthesis of Decaprenylphosphoryl β-D-arabinofuranose (DPA) has been developed to study the biosynthesis of major polysaccharides in the mycobacterial cell wall. This synthesis process is essential for understanding the structural aspects of mycobacterial cell walls and has potential implications in therapeutic research (Liav et al., 2006).
Enzymatic Role in Mycobacterium Tuberculosis
Decaprenylphosphoryl-D-arabinose synthesis involves several enzymatic processes in Mycobacterium tuberculosis. The enzyme 5-Phospho-α-D-ribose-1-diphosphate: Decaprenyl-phosphate 5-phosphoribosyltransferase plays a pivotal role in this pathway. Understanding this process provides opportunities for developing new tuberculosis drugs (Huang et al., 2005).
Synthesis of Decaprenol
The synthesis of Decaprenol has been achieved through various chemical processes, demonstrating its potential applications in pharmaceutical research and development. This synthesis process provides valuable insights into the production of essential biochemical compounds (Fei, 2005).
properties
Molecular Formula |
C50H83O4P |
---|---|
Molecular Weight |
779.2 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |
InChI Key |
XBEJBEIXLWRYBT-CMVHWAPMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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